molecular formula C12H19N3O4 B2775064 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1955531-04-0

2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2775064
CAS No.: 1955531-04-0
M. Wt: 269.301
InChI Key: NVJXHKMOFYGMCH-UHFFFAOYSA-N
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Description

2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling with the Propanoic Acid Moiety: The final step involves coupling the Boc-protected pyrazole with a suitable propanoic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group or the pyrazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.

    Catalysts: 4-Dimethylaminopyridine, triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization.

Biology and Medicine

This compound is explored for its potential as a building block in drug design, particularly in the development of enzyme inhibitors or receptor modulators. Its pyrazole ring is a common motif in bioactive molecules, contributing to binding affinity and specificity.

Industry

In material science, derivatives of this compound may be used in the synthesis of polymers or as precursors for advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be selectively deprotected to reveal a free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.

    2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

The uniqueness of 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid lies in its specific combination of a Boc-protected amino group and a pyrazole ring, which provides a balance of stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and material sciences.

Properties

IUPAC Name

2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)14-8-6-13-15(7-8)12(4,5)9(16)17/h6-7H,1-5H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJXHKMOFYGMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955531-04-0
Record name 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid
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